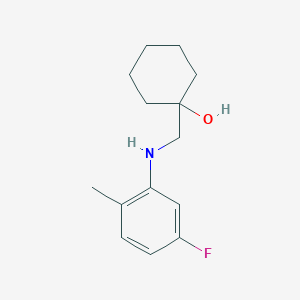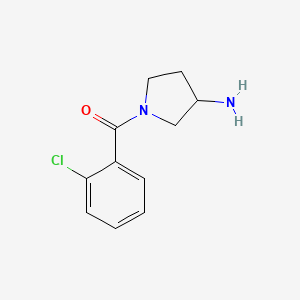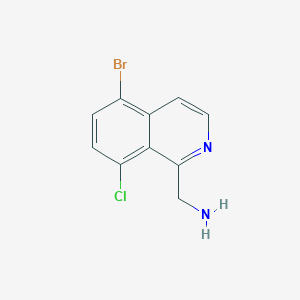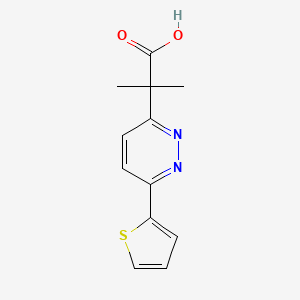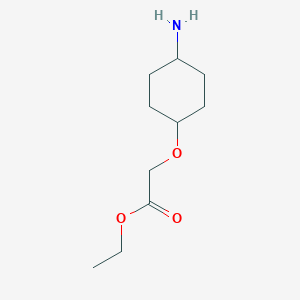
Ethyl 2-((4-aminocyclohexyl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((4-aminocyclohexyl)oxy)acetate is an organic compound with the molecular formula C10H19NO3. It is characterized by the presence of an ethyl ester group, an amino group, and a cyclohexyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-((4-aminocyclohexyl)oxy)acetate typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps:
Wittig Reaction: The 1,4-cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide to generate 2-(4-carbonyl cyclohexenyl) ethyl acetate.
Condensation Reaction: This intermediate undergoes a condensation reaction to form the desired product.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the same synthetic steps but optimized for large-scale production. The reaction conditions are kept mild to ensure high yield and purity, making the process suitable for industrial applications .
化学反应分析
Types of Reactions
Ethyl 2-((4-aminocyclohexyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Ethyl 2-((4-aminocyclohexyl)oxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to dopamine receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including dopamine receptor ligands.
Industry: The compound is used in the production of various chemical products due to its versatile reactivity.
作用机制
The mechanism of action of Ethyl 2-((4-aminocyclohexyl)oxy)acetate involves its interaction with molecular targets such as dopamine receptors. The compound can modulate the activity of these receptors, influencing intracellular cyclic adenosine monophosphate levels. This modulation can affect various neurological processes, including movement, cognition, and memory .
相似化合物的比较
Similar Compounds
Cariprazine: A dopamine receptor ligand with a similar cyclohexyl structure.
2-(4-Aminocyclohexyl)acetic acid: Another compound with a similar amino and cyclohexyl group.
Uniqueness
Ethyl 2-((4-aminocyclohexyl)oxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceutical agents highlights its importance in medicinal chemistry .
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
ethyl 2-(4-aminocyclohexyl)oxyacetate |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3 |
InChI 键 |
IBJZUKXDTXCXTM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1CCC(CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


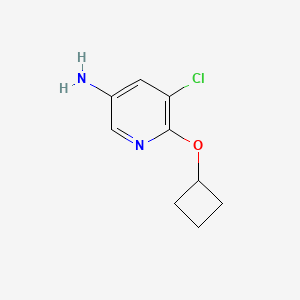
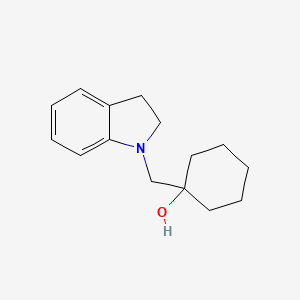
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
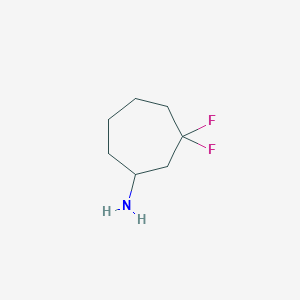
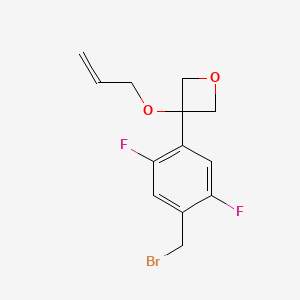
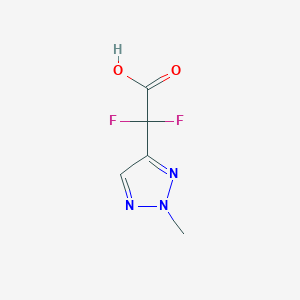
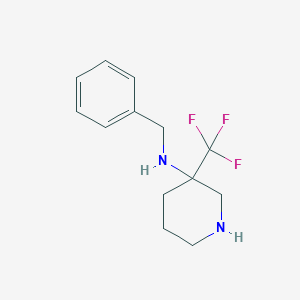
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)

![(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15277880.png)
